2-Cyano-6-phenyloxazolopiperidine

Description

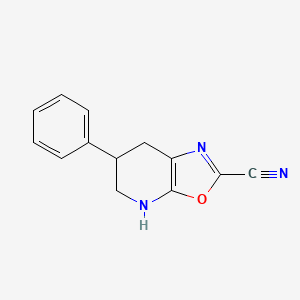

2-Cyano-6-phenyloxazolopiperidine (CAS: 88056-92-2) is a chiral heterocyclic compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.3 g/mol. It is characterized by a fused oxazole-piperidine ring system substituted with a phenyl group and a cyano moiety. This compound serves as a versatile synthon in asymmetric organic synthesis, particularly for constructing substituted piperidines and β-amino alcohols .

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

6-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H11N3O/c14-7-12-16-11-6-10(8-15-13(11)17-12)9-4-2-1-3-5-9/h1-5,10,15H,6,8H2 |

InChI Key |

AHJDSTJXUBESNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC2=C1N=C(O2)C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Starting Materials :

- (R)-(−)-Phenylglycinol (10 g, 0.073 mol)

- Citric acid (40 g) in distilled water (1 L)

- Potassium cyanide (KCN) as the cyanide source

Procedure :

- Phenylglycinol and citric acid are dissolved in water and cooled to 0–5°C.

- KCN is added gradually, followed by stirring at ambient temperature for 24–48 hours.

- The crude product is extracted with dichloromethane, purified via column chromatography, and recrystallized from hexane.

Yield and Outcomes :

Stereochemical Control

The chirality of phenylglycinol dictates the stereochemical outcome, yielding enantiomerically pure this compound with [α]D = −280° (CHCl3, c 1.0). This method’s reproducibility has been validated across laboratories, with checkers reporting consistent yields of 65–70% after optimizations.

Catalytic Enhancement Using Zinc Bromide

To address the classical method’s prolonged reaction time and moderate yields, Bonin et al. introduced zinc bromide (ZnBr₂) as a catalyst in tetrahydrofuran (THF).

Optimized Protocol

Reaction Setup :

- ZnBr₂ (10 mol%) in THF

- Reduced reaction time to 12–24 hours

- Temperature: 25–40°C

Mechanistic Role of ZnBr₂ :

Performance Metrics :

Transition Metal-Mediated Cyanation Strategies

Recent patents explore transition metal-catalyzed cyanation as a safer alternative to traditional KCN-based methods. CN111793021A discloses a copper-mediated approach using ammonium salts and N,N-dialkylformamides.

Method Overview

Reagents :

- Copper(I) iodide (CuI) as catalyst

- Ammonium acetate (NH₄OAc) and dimethylformamide (DMF) as cyanide sources

- Oxygen atmosphere at 100–150°C

Reaction Scope :

Advantages :

Comparative Analysis of Synthetic Methods

*Reported for structurally analogous compounds.

Applications in Asymmetric Synthesis

Synthesis of 2-(1-Aminoalkyl)piperidines

LiAlH₄ reduction of this compound followed by hydrogenolysis yields enantiopure diamines (e.g., [(2S)-2-methylpiperidin-2-yl]methanamine) with >90% ee. These intermediates are critical for alkaloid synthesis, including swainsonine and castanospermine analogs.

Diastereoselective Alkylation

Lithium reagent addition to the cyano group generates imino-bicyclic intermediates, which are diastereoselectively reduced to amino alcohols (e.g., 13a–c ). This strategy enables access to cis- and trans-2,6-disubstituted piperidines for drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-phenyloxazolopiperidine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of the cyano group to primary amines.

Substitution: Nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include organo-lithium or cuprate derivatives for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and substituted derivatives of this compound .

Scientific Research Applications

2-Cyano-6-phenyloxazolopiperidine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyano-6-phenyloxazolopiperidine involves its interaction with molecular targets through its cyano and oxazolo groups. These interactions facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Properties :

- Physical State : White to off-white crystalline powder .

- Melting Point : 82 °C .

- Solubility: Soluble in methanol and chloroform; storage at room temperature (RT) or -20°C is recommended .

- Optical Activity : Exhibits chiral properties with a specific rotation of -285° (C=1, CHCl₃) .

Comparison with Structurally and Functionally Similar Compounds

Synthon 810

Synthon 810 (undisclosed structure) is another β-amino alcohol-derived building block used in asymmetric synthesis.

Key Difference: The oxazole ring in this compound enhances thermodynamic stability, enabling controlled equilibration of intermediates, whereas β-amino alcohols like Synthon 810 may require additional protecting groups .

Pipecolic Acid Derivatives

Pipecolic acid (piperidine-2-carboxylic acid) and its alkylated derivatives are natural amino acids involved in alkaloid biosynthesis.

Key Difference: The cyano group in this compound facilitates nucleophilic trapping reactions, bypassing the need for carboxylate activation required in pipecolic acid chemistry .

Chiral Building Blocks (e.g., (R)-Piperidin-2-yl Phosphonic Acid)

Phosphonic acid derivatives are used in medicinal chemistry for enzyme inhibition.

Key Difference: The oxazole ring system in this compound offers greater stability in acidic/basic conditions compared to phosphonic acid derivatives, which are prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.